molecular formula C18H14Cl3NO3S B3703950 [4-Chloro-2-(morpholine-4-carbothioyl)phenyl] 2,5-dichlorobenzoate

[4-Chloro-2-(morpholine-4-carbothioyl)phenyl] 2,5-dichlorobenzoate

Cat. No.: B3703950
M. Wt: 430.7 g/mol
InChI Key: CMTOHTCQWPGPEB-UHFFFAOYSA-N
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Description

[4-Chloro-2-(morpholine-4-carbothioyl)phenyl] 2,5-dichlorobenzoate: is a synthetic organic compound that features a unique combination of functional groups, including chloro, morpholine, and carbothioyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Chloro-2-(morpholine-4-carbothioyl)phenyl] 2,5-dichlorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the morpholine-4-carbothioyl intermediate: This step involves the reaction of morpholine with carbon disulfide and an appropriate chlorinating agent to form the morpholine-4-carbothioyl chloride.

    Coupling with 4-chloro-2-aminophenol: The morpholine-4-carbothioyl chloride is then reacted with 4-chloro-2-aminophenol under basic conditions to form the intermediate [4-chloro-2-(morpholine-4-carbothioyl)phenyl]amine.

    Esterification with 2,5-dichlorobenzoic acid: The final step involves the esterification of the intermediate amine with 2,5-dichlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[4-Chloro-2-(morpholine-4-carbothioyl)phenyl] 2,5-dichlorobenzoate: undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro groups can be substituted by nucleophiles such as amines or thiols.

    Oxidation and reduction: The carbothioyl group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Nucleophilic substitution: Substituted derivatives with various functional groups.

    Oxidation and reduction: Sulfoxides, sulfones, and thiols.

    Hydrolysis: 2,5-dichlorobenzoic acid and morpholine derivatives.

Scientific Research Applications

[4-Chloro-2-(morpholine-4-carbothioyl)phenyl] 2,5-dichlorobenzoate: has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: Used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

    Industrial Chemistry: Employed as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of [4-Chloro-2-(morpholine-4-carbothioyl)phenyl] 2,5-dichlorobenzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

[4-Chloro-2-(morpholine-4-carbothioyl)phenyl] 2,5-dichlorobenzoate: can be compared with similar compounds such as:

    [4-Chloro-2-(morpholine-4-carbothioyl)phenyl] benzoate: Lacks the additional chloro groups on the benzoate ring, which may affect its reactivity and applications.

    [4-Chloro-2-(morpholine-4-carbothioyl)phenyl] 2,4-dichlorobenzoate:

The uniqueness of This compound

Properties

IUPAC Name

[4-chloro-2-(morpholine-4-carbothioyl)phenyl] 2,5-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl3NO3S/c19-11-1-3-15(21)13(9-11)18(23)25-16-4-2-12(20)10-14(16)17(26)22-5-7-24-8-6-22/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTOHTCQWPGPEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=C(C=CC(=C2)Cl)OC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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